molecular formula C21H27BrN4O4S B2842936 Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate CAS No. 422288-42-4

Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate

Cat. No.: B2842936
CAS No.: 422288-42-4
M. Wt: 511.44
InChI Key: OBIAFGSRXGFBPN-UHFFFAOYSA-N
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Description

Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate is a complex organic compound featuring a quinazolinone core, a piperazine ring, and a brominated substituent

Scientific Research Applications

Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with a quinazolinone group have been found to possess antitumor , antimicrobial , and anti-tubercular properties .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of compounds with similar structures . Further studies could also optimize the synthesis process and investigate the compound’s physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the quinazolinone core, bromination, and subsequent coupling with piperazine derivatives. Key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom is typically done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

    Coupling with Piperazine: The final step involves coupling the brominated quinazolinone with a piperazine derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinazolinone derivatives.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings but different core structures.

Uniqueness

Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate is unique due to the combination of its quinazolinone core, bromine substituent, and piperazine ring, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN4O4S/c1-2-30-21(29)25-12-10-24(11-13-25)18(27)6-4-3-5-9-26-19(28)16-14-15(22)7-8-17(16)23-20(26)31/h7-8,14,16H,2-6,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUFRXRWTRFMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3C=C(C=CC3=NC2=S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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